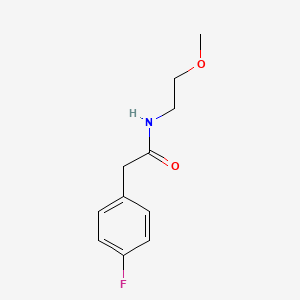
N-1,3-benzodioxol-5-yl-2-(2-phenoxypropanoyl)hydrazinecarbothioamide
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-2-(2-phenoxypropanoyl)hydrazinecarbothioamide, also known as BPH-715, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. BPH-715 belongs to the class of hydrazinecarbothioamide derivatives and has shown promising results in various scientific studies.
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
A study involving thiosemicarbazone derivatives, including compounds with structures similar to N-1,3-benzodioxol-5-yl-2-(2-phenoxypropanoyl)hydrazinecarbothioamide, revealed that some of these compounds exhibited good antimalarial activity in vitro. The synthesis of these derivatives involved condensation reactions and characterization by spectroscopic methods, indicating their potential as antimalarial agents (Divatia et al., 2014).
Facile Synthesis and Characterization
Another research highlighted the facile synthesis of 5-unsubstituted-1,3,4-thiadiazole-2-amine derivatives from hydrazinecarbothioamide compounds. These compounds were characterized by spectroscopic methods and X-ray crystallography, showcasing a novel method of synthesis that could be applied to compounds similar to this compound (Hassan et al., 2015).
Antioxidant Activity
Research on new compounds from hydrazinecarbothioamide and 1,2,4-triazole class containing diarylsulfone and 2,4-difluorophenyl moieties demonstrated excellent antioxidant activity. This suggests that this compound could potentially possess antioxidant properties, useful in combating oxidative stress-related diseases (Barbuceanu et al., 2014).
Crystal Structure Analysis
A detailed analysis of the crystal structure of a closely related compound, 1-(2H-1,3-Benzodioxol-5-yl)ethanone thiosemicarbazone, was performed. The study provided insights into the molecular interactions and stability of such compounds, which is crucial for understanding their biological activities (Oliveira et al., 2013).
Insecticidal Activity
Benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide, including structures similar to this compound, were synthesized and tested for their insecticidal activity. Some analogues showed high insecticidal activities, indicating the potential for these compounds to be developed into effective insecticides (Sawada et al., 2003).
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-phenoxypropanoylamino)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-11(24-13-5-3-2-4-6-13)16(21)19-20-17(25)18-12-7-8-14-15(9-12)23-10-22-14/h2-9,11H,10H2,1H3,(H,19,21)(H2,18,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNIUNITYDXWID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=S)NC1=CC2=C(C=C1)OCO2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-({[2-(4-benzoyl-1-piperazinyl)ethyl]amino}methylene)-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4538958.png)

![N-cyclopentyl-2-{[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4538967.png)
![2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4538970.png)
![1-(2,2-dimethylpropanoyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4538986.png)
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B4538993.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-phenyl-3-isoxazolecarboxamide](/img/structure/B4539000.png)
![N-benzyl-8,8-dimethyl-7,10-dihydro-8H-thiopyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B4539014.png)
![N-[2-(2-methoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B4539019.png)

![5-chloro-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4539047.png)
![N-{4-[({3-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]phenyl}-2-furamide](/img/structure/B4539055.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4539062.png)